molecular formula C8H12O B085115 Spiro[3.4]octan-5-one CAS No. 10468-36-7

Spiro[3.4]octan-5-one

Cat. No.: B085115
CAS No.: 10468-36-7
M. Wt: 124.18 g/mol
InChI Key: DDEJDSGORXALFP-UHFFFAOYSA-N
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Description

Spiro[34]octan-5-one is a spirocyclic ketone with the molecular formula C₈H₁₂O It is characterized by a unique structure where two rings are connected through a single shared atom, forming a spiro linkage

Scientific Research Applications

Spiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

Spiro[3.4]octan-5-one is associated with several hazard statements including H335, H315, H227, and H319 . Precautionary measures include P264, P280, P305+P351+P338, P337+P313P, P210, P280, P370+P378, P403+P235, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[3.4]octan-5-one can be synthesized through several methods. One common approach involves the cyclization of dicyclobutylidene under acidic conditions. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.4]octan-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of spiro[3.4]octan-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Spiro[3.4]octan-5-one can be compared with other spirocyclic ketones, such as spiro[4.5]decane-6-one and spiro[3.3]heptan-4-one. These compounds share the spirocyclic motif but differ in ring size and functional groups, which can affect their chemical reactivity and applications. This compound is unique due to its specific ring structure and the balance it offers between rigidity and flexibility, making it a versatile compound in various research fields .

Properties

IUPAC Name

spiro[3.4]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-3-1-4-8(7)5-2-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEJDSGORXALFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016045
Record name Spiro[3.4]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-36-7
Record name Spiro[3.4]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.4]octan-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Spiro[3.4]octan-5-one utilized in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. [, ] Researchers utilize it as a starting material to access diverse bicyclic structures. For instance, it can be transformed into Spiro[3.4]octa-5,7-diene, which further reacts to form bicyclo[3.3.0]octadienes via thermal rearrangement. [] Additionally, it can be modified through alkylation and addition reactions, leading to the synthesis of various substituted bicyclo[3.3.0]octenes after a rearrangement step. [] This approach shows promise in synthesizing natural products like (±)-ptychanolid and (±)-ceratopicanol. []

Q2: What are the challenges associated with using this compound derivatives in complex syntheses?

A2: While promising, utilizing this compound derivatives in complex syntheses presents challenges. One key hurdle is achieving regio- and stereoselectivity in reactions involving these compounds. For example, the epoxidation of 2,2-dimethylbicyclobutylidene yields an oxaspirohexane that opens in a non-regioselective manner, forming a mixture of isomeric ketones. [] Similarly, in attempts to synthesize (±)-endo-capnellene, the oxaspirohexane-cyclopentanone rearrangement yielded an unexpected cyclopentanone as the major product. [] These unforeseen outcomes highlight the importance of careful reaction optimization and understanding the reactivity profiles of these spirocyclic compounds.

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